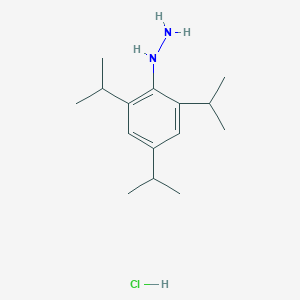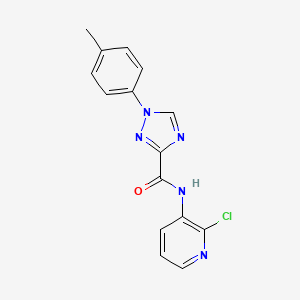
(1,10-Phenanthrolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,10-Phenanthrolin-5-yl)boronic acid is a boronic acid derivative with the chemical formula C12H9BN2O2. It is a white solid that can dissolve in organic solvents such as acetonitrile and dimethyl sulfoxide. This compound is commonly used in organic synthesis, particularly as a ligand or catalyst in metal-organic chemistry and transition metal-catalyzed reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthrolin-5-yl)boronic acid typically involves the reaction of boronic acid with the corresponding organic compound under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (1,10-Phenanthrolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boronic derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxomonosulfate ion.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(1,10-Phenanthrolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand or catalyst in metal-organic chemistry and transition metal-catalyzed reactions.
Industry: It is used in the synthesis of advanced functional materials and polymers.
Mecanismo De Acción
The mechanism of action of (1,10-Phenanthrolin-5-yl)boronic acid involves its ability to form stable complexes with metal ions. This chelating property allows it to participate in various catalytic and coordination reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which can facilitate various chemical transformations .
Comparación Con Compuestos Similares
1,10-Phenanthroline: A versatile ligand used in coordination chemistry.
1,10-Phenanthroline-5-boronic acid: A derivative with similar properties but different reactivity.
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: Used to label thiols and confer metal-binding properties.
Uniqueness: (1,10-Phenanthrolin-5-yl)boronic acid is unique due to its dual functionality as both a boronic acid and a phenanthroline derivative. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
1258867-75-2 |
|---|---|
Fórmula molecular |
C12H9BN2O2 |
Peso molecular |
224.02 g/mol |
Nombre IUPAC |
1,10-phenanthrolin-5-ylboronic acid |
InChI |
InChI=1S/C12H9BN2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7,16-17H |
Clave InChI |
DEFOXXHNSAHUQZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C3=C1C=CC=N3)N=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)

![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)



